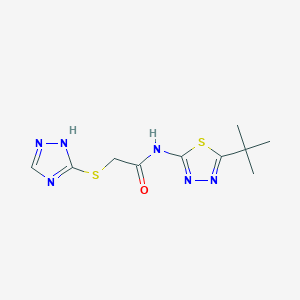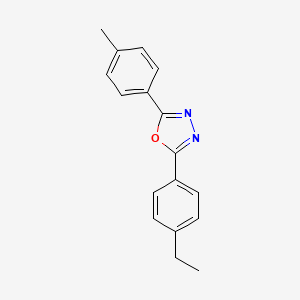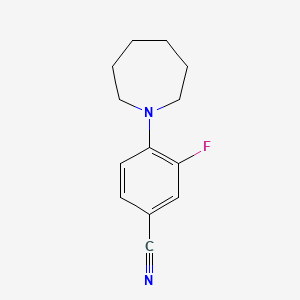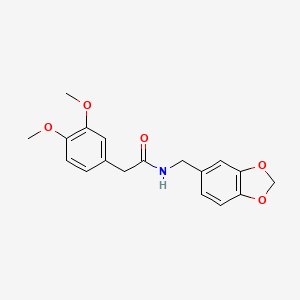![molecular formula C17H16F3NO3 B5777088 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5777088.png)
3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is synthesized using a specific method that involves the use of various chemical reagents and solvents. TFP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Aplicaciones Científicas De Investigación
3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of inflammatory mediators. 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide in lab experiments is its high purity and stability. 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide is also readily available and relatively inexpensive compared to other compounds used in medicinal chemistry research. However, one of the limitations of using 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide. One area of interest is the development of new drugs that target COX-2 and HDACs using 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide as a lead compound. Another area of interest is the investigation of 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide's potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to explore the safety and toxicity of 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide in animal models and humans.
In conclusion, 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide is a promising compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The synthesis method of 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has been optimized to produce high yields with high purity. 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. While there are some limitations to using 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide in lab experiments, there are many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide involves the reaction of 3-methylphenol with 4-trifluoromethoxyphenylacetic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with N,N-dimethylpropanamide to yield 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide. This method has been optimized to produce high yields of 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide with high purity.
Propiedades
IUPAC Name |
3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-12-3-2-4-15(11-12)23-10-9-16(22)21-13-5-7-14(8-6-13)24-17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRMHSVGBXQBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate](/img/structure/B5777023.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5777031.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5777032.png)

![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5777041.png)
![2-({[1-(2,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777047.png)
![N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5777067.png)






